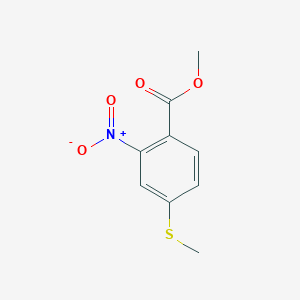

methyl 4-(methylsulfanyl)-2-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methylsulfanyl-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4S/c1-14-9(11)7-4-3-6(15-2)5-8(7)10(12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPMTRIZNFHESE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)SC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Retrosynthetic Analysis of Methyl 4-(methylsulfanyl)-2-nitrobenzoate

A logical retrosynthetic analysis of the target molecule identifies two primary convergent pathways. The most straightforward disconnection is the ester linkage, which points to methanol (B129727) and the corresponding carboxylic acid, 4-(methylsulfanyl)-2-nitrobenzoic acid, as immediate precursors.

A second key disconnection involves the nitro group. This suggests two possible synthetic routes:

Route A: Nitration of a pre-existing methyl 4-(methylsulfanyl)benzoate. This approach hinges on the regioselective introduction of the nitro group at the C-2 position, directed by the existing ester and methylsulfanyl substituents.

Route B: Esterification of 4-(methylsulfanyl)-2-nitrobenzoic acid. This route requires the initial synthesis of the nitro-substituted carboxylic acid, which is then converted to the final methyl ester.

Further deconstruction of the precursors leads back to simpler, more readily available starting materials, such as 4-(methylsulfanyl)toluene or methyl 4-(methylsulfanyl)benzoate.

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound is critically dependent on the efficient preparation of its key precursors.

The synthesis of 4-(methylsulfanyl)-2-nitrobenzoic acid is a crucial step in one of the main synthetic pathways. A common strategy involves the oxidation of the methyl group of a suitably substituted toluene (B28343) precursor. For instance, a plausible route begins with the nitration of 4-(methylsulfanyl)toluene. The resulting intermediate, 2-nitro-4-(methylsulfanyl)toluene, can then undergo oxidation of the benzylic methyl group to afford the desired carboxylic acid. The oxidation of alkyl side-chains on a benzene (B151609) ring is a well-established transformation, often accomplished using strong oxidizing agents. libretexts.org The benzylic carbon atom, being adjacent to the aromatic ring, is particularly susceptible to oxidation. libretexts.org

In many related syntheses, particularly for agricultural chemicals like mesotrione (B120641), the methylsulfanyl group is intentionally oxidized to a methylsulfonyl group (-SO₂CH₃). justia.com This transformation is significant as the sulfonyl group is a strong electron-withdrawing group, which can influence the reactivity and properties of the molecule. The oxidation from a sulfide (B99878) to a sulfone typically proceeds via a sulfoxide (B87167) intermediate. bohrium.com

Various oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions being critical to control the extent of oxidation and avoid unwanted side reactions. bohrium.com For example, hydrogen peroxide is a common oxidant, often used in the presence of a catalyst. asianpubs.orggoogle.com Other methods include using nitric acid or potassium permanganate. bohrium.com The presence of other functional groups on the aromatic ring, such as nitro groups, can influence the oxidation process. bohrium.com

Oxidation Methods for Sulfide to Sulfone Conversion

| Starting Material | Oxidant/Catalyst | Solvent/Medium | Yield | Reference |

|---|---|---|---|---|

| 2-nitro-4-methylsulfonyl toluene | Hydrogen peroxide / CuO/Al₂O₃ | Strong Acid | 78.3% | asianpubs.org |

| 2-nitro-4-thiamphenicol bromide | 30% Hydrogen peroxide / Na₂WO₄·H₂O | CH₃CN | 95.9% | google.com |

| 4-methylsulfonyl toluene | Nitric acid / Sulfuric acid / Oleum | - | - | justia.com |

| 2-Nitro-4-methylsulfonyl toluene | Oxygen / Transition metal oxide | Sulfuric Acid | High | google.com |

This table is interactive and can be sorted by clicking on the headers.

Direct and Convergent Synthetic Routes to this compound

The final assembly of the target molecule can be achieved through either esterification of the pre-formed nitro acid or by nitration of the pre-formed ester.

The conversion of a carboxylic acid to an ester, known as esterification, is a fundamental reaction in organic synthesis. iajpr.com In the context of synthesizing this compound, the precursor 4-(methylsulfanyl)-2-nitrobenzoic acid is reacted with methanol.

This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or toluenesulfonic acid. google.comresearchgate.net The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which activates the carbonyl carbon towards nucleophilic attack by methanol. aiinmr.com To drive the equilibrium towards the ester product, it is common to use an excess of the alcohol (methanol) or to remove the water formed during the reaction, for instance, by azeotropic distillation. google.com The use of solid acid catalysts, such as sulfated zirconia, has also been explored as a greener alternative to mineral acids. mdpi.com

An alternative and convergent route involves the direct nitration of methyl 4-(methylsulfanyl)benzoate. This is an electrophilic aromatic substitution (EAS) reaction, where a nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), is used to generate the highly electrophilic nitronium ion (NO₂⁺). aiinmr.comproprep.com

The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the benzene ring: the methyl ester (-COOCH₃) and the methylsulfanyl (-SCH₃) groups.

The ester group is a deactivating, meta-directing group due to its electron-withdrawing nature. aiinmr.comproprep.com

The methylsulfanyl group is an activating, ortho, para-directing group due to the lone pairs on the sulfur atom that can be donated into the ring through resonance.

In the case of methyl 4-(methylsulfanyl)benzoate, the two groups have opposing directing effects. The methylsulfanyl group at position 4 directs incoming electrophiles to positions 2 and 6 (ortho to it). The ester group at position 1 directs to position 5 (meta to it). The powerful activating and ortho-directing effect of the methylsulfanyl group typically dominates, leading to the preferential substitution at the C-2 position, which is ortho to the -SCH₃ group and meta to the -COOCH₃ group, thus yielding the desired this compound. To prevent side reactions like dinitration, the reaction temperature is often carefully controlled, typically kept low using an ice bath. mnstate.eduyoutube.com

Methodologies for the Formation of the (Methylsulfanyl) Group

The introduction of a methylsulfanyl group (–SCH₃) onto the aromatic ring to form this compound is primarily achieved through a nucleophilic aromatic substitution (SɴAr) reaction. acsgcipr.orgwikipedia.org This class of reaction is fundamental for attaching nucleophiles to aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups. wikipedia.orglibretexts.org

In the synthesis of this compound, the precursor molecule is typically a methyl 4-halo-2-nitrobenzoate, such as methyl 4-fluoro-2-nitrobenzoate or methyl 4-chloro-2-nitrobenzoate. The nitro group (–NO₂) at the ortho position and the ester group (–COOCH₃) at the para position to the leaving group activate the ring for nucleophilic attack. libretexts.org The nitro group is particularly effective in this role due to its potent electron-withdrawing nature. wikipedia.org

The reaction mechanism proceeds via an addition-elimination pathway. A sulfur-based nucleophile, typically sodium thiomethoxide (NaSCH₃) or methanethiol (B179389) (CH₃SH) in the presence of a base, attacks the carbon atom bearing the leaving group (e.g., a halogen). acsgcipr.org This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acsgcipr.orglibretexts.org In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final aryl sulfide product.

The general reaction can be summarized as follows: Precursor: Methyl 4-halo-2-nitrobenzoate Nucleophile: Sodium thiomethoxide (NaSCH₃) or Methanethiol (CH₃SH) + Base Product: this compound

While halogens are common leaving groups, in some activated systems, a nitro group can also be displaced by a nucleophile. researchgate.net The reactivity of the leaving group in SɴAr reactions generally follows the trend F > Cl > Br > I, which is a hallmark of this mechanism and contrasts with Sɴ2 reactions. acsgcipr.org

Optimization of Reaction Conditions and Yields for Scalability and Efficiency

The successful synthesis of this compound, particularly on a larger scale, requires careful optimization of several reaction parameters to maximize yield and ensure process efficiency and safety. numberanalytics.comrsc.org

Key Optimization Parameters for SɴAr Reactions:

| Parameter | Description | Common Choices & Conditions | Impact on Reaction |

| Solvent | The medium for the reaction. It must dissolve reactants and facilitate the interaction between the nucleophile and the substrate. | Polar aprotic solvents such as DMF, DMSO, NMP, and DMAc are preferred as they solvate the cation of the nucleophilic salt, leaving the anion more reactive. acsgcipr.orgnumberanalytics.com | Solvent choice significantly affects reaction rate and yield. Inappropriate solvents can hinder or prevent the reaction. |

| Base | Used to deprotonate the thiol (if used as the nucleophile source) to generate the more potent thiolate anion. | Inorganic bases like potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (B78521) (KOH) are commonly employed. acsgcipr.orgnih.gov | The strength and stoichiometry of the base are crucial. Excess base can lead to side reactions, while insufficient base results in low conversion. rsc.org |

| Temperature | The thermal condition under which the reaction is conducted. | Reactions may be run from room temperature to over 100 °C. nih.gov Temperature must be carefully controlled as SɴAr reactions are often exothermic. numberanalytics.com | Higher temperatures generally increase the reaction rate but can also promote the formation of impurities. Effective heat management is critical for scalability. numberanalytics.com |

| Leaving Group | The atom or group displaced by the nucleophile. | Fluoro (F) and Chloro (Cl) are the most common and effective leaving groups for SɴAr due to the high electronegativity of fluorine and the balance of reactivity and cost for chlorine. acsgcipr.orglibretexts.org | The choice of leaving group impacts the reaction rate and overall cost of the synthesis. Fluorinated arenes are typically the most reactive. acsgcipr.org |

| Concentration | The amount of reactants per unit volume of solvent. | Higher concentrations can increase the reaction rate but may also pose challenges for heat and mass transfer. | Optimization is needed to balance reaction speed with process safety and control, especially during scale-up. numberanalytics.com |

For industrial-scale production, process intensification strategies such as the use of continuous flow reactors may be implemented. These technologies offer superior heat and mass transfer, leading to better control over reaction conditions, improved safety, and potentially higher yields and purity. numberanalytics.com The mechanistic pathway, whether it is a stepwise process involving a stable Meisenheimer intermediate or a more concerted reaction, can also be influenced by the specific substrates and conditions, which in turn affects optimization strategies. nih.govrsc.org

Structural Elucidation and Solid State Characterization

Advanced Spectroscopic Analysis for Definitive Structural Proof

Spectroscopic techniques are indispensable for determining the precise atomic arrangement and electronic properties of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Proton/Carbon Environments

NMR spectroscopy is fundamental for establishing the carbon-hydrogen framework of a molecule. For methyl 4-(methylsulfanyl)-2-nitrobenzoate, ¹H and ¹³C NMR spectra would provide definitive proof of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl ester protons, and the methylsulfanyl protons, with their chemical shifts and coupling patterns confirming their relative positions on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by identifying all unique carbon environments, including the carbonyl carbon of the ester, the aromatic carbons, and the two methyl group carbons.

Interactive Data Table: Expected NMR Data No experimental data is currently available in cited sources.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ar-H | 7.0 - 8.5 | 110 - 155 |

| -OCH₃ | 3.8 - 4.0 | 50 - 55 |

| -SCH₃ | 2.4 - 2.6 | 15 - 20 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Key expected absorptions for this compound would include:

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group.

N-O Stretch: Strong asymmetric and symmetric stretching bands for the nitro group.

C-H Stretch: Absorptions for both aromatic and aliphatic C-H bonds.

C-S Stretch: A weaker absorption for the methylsulfanyl group.

Interactive Data Table: Expected IR Absorption Bands No experimental data is currently available in cited sources.

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| Ester (C=O) | 1720 - 1740 |

| Nitro (NO₂) asymmetric | 1515 - 1560 |

| Nitro (NO₂) symmetric | 1345 - 1385 |

| Aromatic C-H | 3000 - 3100 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation

HRMS is a critical tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound (C₉H₉NO₄S), HRMS would validate its molecular formula by matching the experimental mass to the theoretical exact mass.

Interactive Data Table: HRMS Data No experimental data is currently available in cited sources.

| Formula | Theoretical Exact Mass | Measured Mass |

|---|

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly the conjugated π-systems. The spectrum for this compound would be expected to show absorption maxima corresponding to the π → π* and n → π* transitions of the nitro-substituted aromatic ring.

Interactive Data Table: Expected UV-Vis Absorption Maxima No experimental data is currently available in cited sources.

| Solvent | λₘₐₓ (nm) | Transition Type |

|---|

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, as well as intermolecular interactions within the crystal lattice.

Crystallization Techniques and Assessment of Crystal Quality

To obtain data from X-ray diffraction, a high-quality single crystal of the compound must first be grown. Common techniques include slow evaporation from a suitable solvent or solvent mixture, or cooling of a saturated solution. The quality of the resulting crystals would then be assessed, typically using optical microscopy, before proceeding with diffraction analysis. There are currently no published reports detailing the successful crystallization or single-crystal X-ray diffraction analysis of this compound.

In contrast, the crystal structure of the related compound, methyl 4-methylsulfonyl -2-nitrobenzoate, has been reported. nih.gov In this analogue, the dihedral angle between the nitro group and the benzene ring is 21.33(19)°, and the angle between the carboxylate group and the benzene ring is 72.09(17)°. nih.gov The crystal structure is stabilized by weak intermolecular C-H···O interactions. nih.gov However, it is crucial to reiterate that this data pertains to a different molecule and cannot be directly attributed to this compound.

Scientific Article on this compound Forthcoming Pending Data Availability

Efforts to compile a detailed scientific article on the chemical compound this compound are currently impeded by a lack of publicly available crystallographic and structural data.

A comprehensive review of scientific literature and chemical databases has revealed no specific studies detailing the structural elucidation and solid-state characterization of this compound. Consequently, critical information regarding its molecular conformation, torsion angles, and the nature of its supramolecular assembly and intermolecular interactions within a crystal lattice remains uncharacterized.

The intended article was to be structured around a detailed analysis of these features, providing in-depth research findings and data tables. The planned sections included:

Analysis of Supramolecular Assembly and Intermolecular Interactions within the Crystal Lattice:This subsection was slated to explore how individual molecules of this compound arrange themselves in the solid state. This includes the identification and characterization of non-covalent interactions such as hydrogen bonds, C-H···O interactions, and potential π-π stacking, which govern the overall crystal packing and influence the material's physical properties.

Interactive data tables presenting key torsion angles and the geometric parameters of any identified intermolecular interactions were also planned for inclusion to provide a quantitative and accessible summary of the structural data.

While information exists for structurally related compounds, such as methyl 4-methylsulfonyl-2-nitro-benzoate and various isomers of methyl nitrobenzoate, the strict focus of the requested article on the methylsulfanyl derivative precludes the use of this information. The difference between a sulfanyl (B85325) (-S-) and a sulfonyl (-SO2-) group significantly alters the electronic and steric characteristics of the molecule, making direct comparisons or extrapolations of structural data inappropriate.

The generation of the envisioned authoritative and scientifically accurate article is therefore contingent on the future publication of experimental data from single-crystal X-ray diffraction studies or other advanced structural analysis techniques for this compound. Until such research is made available, a detailed discussion on its structural and solid-state properties cannot be responsibly undertaken.

Chemical Reactivity and Transformation Pathways

Reactivity and Transformations of the Nitro Group

The aromatic nitro group is a key functional handle, readily undergoing reduction and activating the aromatic ring for nucleophilic substitution reactions.

The selective reduction of the nitro group in aromatic compounds bearing other reducible functionalities, such as esters, is a common and crucial transformation in organic synthesis. For substrates like methyl 4-(methylsulfanyl)-2-nitrobenzoate, achieving this selectivity is paramount to preserve the ester and methylsulfanyl moieties. A variety of methods have been developed for the chemoselective reduction of aromatic nitro groups to their corresponding anilines. wikipedia.org

These reactions are often carried out under mild conditions to avoid unwanted side reactions like ester hydrolysis or reduction. niscpr.res.in For instance, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) in solvents such as methanol (B129727) or ethyl acetate (B1210297) is a highly effective and clean method for this transformation, often providing quantitative yields. sciencemadness.org Another common approach involves the use of metals in acidic media, such as iron powder in acetic acid. sciencemadness.org Additionally, reagents like sodium dithionite (B78146) or tin(II) chloride are known to selectively reduce nitro groups in the presence of ester functionalities. wikipedia.org

Table 1: Selected Reagents for the Chemoselective Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Comments | Reference(s) |

| H₂, Pd/C | Atmospheric or slightly elevated pressure, Room Temperature | High yields and selectivity; clean reaction. | sciencemadness.org |

| Fe, Acetic Acid | Reflux or sonication | Cost-effective and common laboratory method. | sciencemadness.org |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or mixed solvent systems | Effective for water-soluble substrates; can be ester-friendly. | wikipedia.orgsciencemadness.org |

| Tin(II) Chloride (SnCl₂) | Acidic conditions (e.g., HCl) | A classic method for nitro group reduction. | wikipedia.org |

| Zinc (Zn), NH₄Cl | Aqueous ammonium (B1175870) chloride | Provides a pathway to the corresponding hydroxylamine. | wikipedia.org |

The presence of a strongly electron-withdrawing nitro group ortho to the methylsulfanyl group and para to the ester group significantly activates the aromatic ring of this compound for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group.

While the methylsulfanyl group is not a typical leaving group, the nitro group itself can be displaced under certain conditions. For example, fluorodenitration of methyl 4-chloro-2-nitrobenzoate using tetramethylammonium (B1211777) fluoride (B91410) has been shown to yield methyl 4-chloro-2-fluorobenzoate, demonstrating that the nitro group can act as a leaving group in SNAr reactions. sigmaaldrich.com In other systems, such as 1-chloro-2,4-dinitrobenzene, the chloride is readily displaced by nucleophiles like aniline (B41778) due to the activation provided by the two nitro groups. youtube.com For this compound, SNAr reactions would likely be directed at the positions activated by the nitro group, potentially leading to the displacement of other substituents if present on the ring.

Transformations Involving the Ester Moiety

The methyl ester group is susceptible to both hydrolysis and reduction, providing pathways to the corresponding carboxylic acid or primary alcohol.

The hydrolysis of the methyl ester in this compound to the corresponding carboxylic acid can be catalyzed by either acid or base. The kinetics of this process are significantly influenced by the electronic nature of the ring substituents. Studies on substituted methyl benzoates have demonstrated that electron-withdrawing groups, such as a nitro group, substantially accelerate the rate of base-catalyzed hydrolysis. The rate constants for hydrolysis often correlate well with Hammett substituent constants (σ). For example, the presence of a 4-nitro group can increase the hydrolysis half-life of methyl benzoate (B1203000) by an order of magnitude. Given that this compound contains a strong electron-withdrawing nitro group, its rate of hydrolysis under basic conditions is expected to be significantly faster than that of unsubstituted methyl benzoate.

Table 2: Relative Hydrolysis Rates of Substituted Methyl Benzoates Data based on the Hammett Linear Free-Energy Relationship for hydrolysis at 90°C.

| Substituent | Hammett Constant (σ) | Relative Rate (log k/k₀) | Reference |

| 4-Methoxy | -0.27 | Slower | |

| H (unsubstituted) | 0.00 | Baseline | |

| 4-Chloro | 0.23 | Faster | |

| 3-Nitro | 0.71 | Much Faster | |

| 4-Nitro | 0.78 | Much Faster |

Transesterification, the conversion of one ester to another by reaction with an alcohol, is also a key transformation. researchgate.net This equilibrium-driven process is influenced by factors such as the alcohol-to-ester molar ratio, catalyst type (acid or base), and temperature. researchgate.netunl.edu

The methyl ester group can be reduced to the corresponding primary alcohol, [4-(methylsulfanyl)-2-nitrophenyl]methanol. A significant challenge in this transformation is the selective reduction of the ester in the presence of the easily reducible nitro group. Standard reducing agents like lithium aluminum hydride would likely reduce both functional groups.

However, more selective methods are available. A well-established procedure involves the use of sodium borohydride (B1222165) in a mixture of THF and methanol. ias.ac.in This system has been shown to effectively reduce aromatic methyl esters to primary alcohols in high yields, while leaving nitro groups, amides, and nitriles unaffected. ias.ac.in Another highly selective reagent is borane (B79455) (BH₃) or its complexes, such as BH₃·THF, which are known to reduce carboxylic acids and esters preferentially over nitro groups. researchgate.net

Table 3: Reagents for Selective Ester Reduction in the Presence of a Nitro Group

| Reagent/System | Conditions | Comments | Reference(s) |

| NaBH₄, THF/Methanol | Reflux | Two-step procedure from the acid; does not affect nitro group. | ias.ac.in |

| Borane-THF complex (BH₃·THF) | 0°C to Room Temperature | Specific for carboxylic acids and esters. | researchgate.net |

| Propanephosphonic acid cyclic anhydride (B1165640) (T3P) / NaBH₄ | Room Temperature | Mild conditions, excellent yields for converting acids to alcohols. | researchgate.net |

These methods provide reliable pathways to the corresponding benzyl (B1604629) alcohol derivative, a versatile building block for further synthesis.

Reactivity and Modifications of the (Methylsulfanyl) Group

The methylsulfanyl group (-SCH₃) is an important site for modification, most commonly through oxidation. The sulfur atom can be oxidized to a sulfoxide (B87167) (-S(O)CH₃) and further to a sulfone (-S(O)₂CH₃). This transformation dramatically alters the electronic properties of the substituent, converting the electron-donating methylsulfanyl group into the strongly electron-withdrawing sulfonyl group.

The synthesis of methyl 4-(methylsulfonyl)-2-nitrobenzoate has been reported, confirming the feasibility of this oxidative transformation. nih.gov The oxidation of aryl sulfides to sulfoxides and sulfones is typically achieved using common oxidizing agents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. The extent of oxidation (to sulfoxide or sulfone) can often be controlled by the choice of reagent and reaction conditions.

Controlled Oxidation to Sulfoxide and Sulfone Analogues

The sulfur atom of the methylsulfanyl group is susceptible to controlled oxidation, providing a straightforward route to the corresponding sulfoxide and sulfone analogues. This transformation is significant as it dramatically alters the electronic properties of the substituent, converting the electron-donating methylsulfanyl group (-SCH₃) into the strongly electron-withdrawing methylsulfinyl (-SOCH₃) and methylsulfonyl (-SO₂CH₃) groups.

The oxidation can be achieved with a variety of reagents, where the choice of oxidant and reaction conditions determines the final oxidation state. Common oxidants like hydrogen peroxide (H₂O₂) can be used, often in the presence of a catalyst, to achieve high selectivity. For instance, the oxidation of sulfides to sulfoxides can be performed under mild conditions, while stronger conditions or a higher stoichiometric ratio of the oxidant leads to the formation of the sulfone. organic-chemistry.orgresearchgate.net The selectivity of these oxidations is often dependent on factors such as temperature and the solvent system used. organic-chemistry.org

Studies on analogous compounds, such as methyl 4-nitrophenyl sulfide (B99878), using agents like dimethyldioxirane (B1199080) have shown that the reaction proceeds via a concerted nucleophilic displacement mechanism. rsc.org The complete oxidation to the sulfone, yielding methyl 4-(methylsulfonyl)-2-nitrobenzoate, is a well-documented transformation used in the synthesis of agrochemicals. nih.govresearchgate.net This specific sulfone has been prepared from its corresponding acid, which in turn is often synthesized by the oxidation of a precursor molecule. quickcompany.inchemicalbook.comasianpubs.org

| Transformation | Reagent(s) | Product | Reference(s) |

| Sulfide to Sulfoxide | H₂O₂ (1 equiv.), various catalysts | Methyl 4-(methylsulfinyl)-2-nitrobenzoate | organic-chemistry.org, researchgate.net |

| Sulfide to Sulfone | H₂O₂ (≥2 equiv.), heat | Methyl 4-(methylsulfonyl)-2-nitrobenzoate | asianpubs.org, organic-chemistry.org |

| Sulfide to Sulfone | Dimethyldioxirane | Methyl 4-(methylsulfonyl)-2-nitrobenzoate | rsc.org |

| Sulfide to Sulfone | Nitric Acid / V₂O₅ / O₂ | 2-Nitro-4-methylsulfonylbenzoic acid* | google.com |

Note: This reaction describes the oxidation of the toluene (B28343) precursor to the benzoic acid, but demonstrates the feasibility of oxidizing the methylsulfanyl group to a methylsulfonyl group under these conditions.

Alkylation and Formation of Sulfonium (B1226848) Salts

The sulfur atom in the methylsulfanyl group possesses a lone pair of electrons, rendering it nucleophilic. This allows it to react with electrophilic alkylating agents, such as alkyl halides or triflates, to form ternary sulfonium salts. This reaction converts the neutral thioether into a positively charged sulfonium group, which has a profound impact on the reactivity of the aromatic ring.

The formation of a sulfonium salt from this compound would proceed via an Sₙ2 reaction mechanism, where the sulfur atom acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent. The product would be a methyl-[4-(methoxycarbonyl)-3-nitrophenyl]sulfonium salt. These sulfonium salts are themselves useful synthetic intermediates, capable of acting as leaving groups in substitution reactions or participating in rearrangements. While specific literature on the alkylation of this exact molecule is not prevalent, the reaction is a fundamental and predictable transformation for aryl thioethers.

| Alkylating Agent | General Structure | Expected Product Name |

| Methyl Iodide | CH₃I | Dimethyl-[4-(methoxycarbonyl)-3-nitrophenyl]sulfonium iodide |

| Ethyl Bromide | CH₃CH₂Br | Ethyl(methyl)[4-(methoxycarbonyl)-3-nitrophenyl]sulfonium bromide |

| Benzyl Chloride | PhCH₂Cl | Benzyl(methyl)[4-(methoxycarbonyl)-3-nitrophenyl]sulfonium chloride |

Regioselective Aromatic Functionalizations and Derivative Synthesis

Further functionalization of the aromatic ring of this compound is governed by the competing directing effects of its three substituents. Understanding these effects is key to predicting the outcome of electrophilic aromatic substitution (EAS) reactions.

-SCH₃ (Methylsulfanyl): An activating group and an ortho, para-director due to the resonance donation of sulfur's lone pairs.

-NO₂ (Nitro): A strongly deactivating group and a meta-director due to its powerful inductive and resonance electron-withdrawing effects.

-COOCH₃ (Methyl Ester): A deactivating group and a meta-director.

The positions ortho to the methylsulfanyl group are C3 and C5. The positions meta to the nitro group are C4 and C6. The positions meta to the ester group are C3 and C5. The directing effects converge to strongly favor substitution at the C5 position, which is para to the activating -SCH₃ group and meta to the deactivating -COOCH₃ group. The C3 position, while also activated, is sterically hindered by the bulky nitro group at C2. Therefore, electrophilic attack, such as halogenation or nitration, is regioselectively directed to the C5 position. aiinmr.com

Beyond electrophilic substitution, the strong electron-withdrawing nature of the nitro group activates the aromatic ring for Nucleophilic Aromatic Substitution (SₙAr). While the parent molecule lacks a suitable leaving group, derivatives where a halogen is installed at a position ortho or para to the nitro group would be highly susceptible to displacement by nucleophiles. Furthermore, modern catalytic methods have enabled the use of the nitro group itself as a leaving group in denitrative cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position. acs.org

| Substituent | Position | Electronic Effect | Directing Influence (for EAS) |

| -COOCH₃ | C1 | Deactivating | meta (to C3, C5) |

| -NO₂ | C2 | Strongly Deactivating | meta (to C4, C6) |

| -SCH₃ | C4 | Activating | ortho, para (to C3, C5) |

| Net Effect | Strongly favors C5 |

Cascade and Tandem Reactions Utilizing Multiple Functional Groups within the Compound

The multifunctionality of this compound makes it an ideal candidate for cascade or tandem reactions, where a single set of reagents can trigger a sequence of transformations involving different parts of the molecule. A particularly powerful approach involves the initial transformation of the nitro group, which can unlock subsequent reactivity.

One plausible cascade pathway begins with the selective reduction of the nitro group. Reduction to an amine would yield methyl 2-amino-4-(methylsulfanyl)benzoate. This intermediate could then undergo intramolecular cyclization, where the newly formed amine attacks the electrophilic carbonyl of the ester group to form a lactam (a cyclic amide), particularly under conditions that promote amide bond formation.

A more complex transformation could be initiated by the deoxygenation of the nitro group to form a highly reactive arylnitrene intermediate. nih.gov This nitrene could then trigger a cascade involving ring expansion to a seven-membered azepine ring. Trapping of this intermediate by a nucleophile, followed by a subsequent rearrangement, could lead to the formation of complex heterocyclic structures, effectively achieving both nitro group reduction and C-H functionalization in a single synthetic sequence. nih.gov These advanced strategies highlight how the functional groups within the molecule can be orchestrated to build molecular complexity in an efficient manner.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For compounds like methyl 4-(methylsulfanyl)-2-nitrobenzoate, these calculations can predict molecular geometry, electronic distribution, and other key chemical characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netresearchgate.net For aromatic nitro compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G, are employed to optimize the molecular geometry and compute various electronic properties. researchgate.netscirp.org These calculations can determine bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. For instance, in a related compound, methyl 4-methyl-sulfonyl-2-nitro-benzoate, the dihedral angle between the nitro group and the benzene (B151609) ring was calculated to be 21.33 (19)°, and the angle between the carboxylate group and the benzene ring is 72.09 (17)°. nih.gov

DFT is also instrumental in calculating reactivity descriptors. These parameters, derived from the energies of the frontier molecular orbitals, help in predicting how a molecule will interact with other chemical species. Key descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the global electrophilicity index (ω). researchgate.net The distribution of atomic charges, which can be analyzed through methods like Natural Bond Orbital (NBO) analysis, reveals the electrophilic and nucleophilic sites within the molecule. researchgate.net In nitrobenzene (B124822) and its derivatives, the presence of substituents significantly alters the charge distribution on the carbon atoms of the benzene ring. unpatti.ac.id

Table 1: Illustrative DFT-Calculated Reactivity Descriptors for a Related Benzoate (B1203000) Derivative (Note: Data is illustrative and based on calculations for 4-methyl-3-nitrobenzoic acid)

| Parameter | Value |

| Dipole Moment (μ) | 1.5802 D |

| First Order Hyperpolarizability (β) | 3.66 x 10⁻³⁰ cm⁵/esu |

Source: Adapted from Scientific Research Publishing. scirp.org

While DFT is a workhorse in computational chemistry, ab initio and semi-empirical methods offer complementary perspectives. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters, providing a rigorous, albeit computationally expensive, approach to studying molecular systems. nih.gov These methods have been used to determine the molecular structure of related compounds in both planar and orthogonal conformations. researchgate.net

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules. Although less accurate than DFT or ab initio methods, they can provide valuable qualitative insights into the electronic structure and properties of molecules like this compound.

Frontier Molecular Orbital (FMO) Theory Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comucsb.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. taylorandfrancis.com A smaller gap generally implies higher reactivity.

For nitroaromatic compounds, the interaction of the nitro group's orbitals with those of the benzene ring significantly influences the energy and localization of the frontier orbitals. researchgate.net The HOMO and LUMO energies can be calculated using DFT, and these values are then used to derive various quantum chemical parameters that quantify the molecule's reactivity. researchgate.net For example, in a study of nitrobenzene derivatives, an increase in the number of nitro groups was found to decrease both the HOMO and LUMO energies, affecting the electronic absorption spectrum of the derivatives. taylorandfrancis.com

Table 2: Illustrative HOMO-LUMO Energies and Related Quantum Chemical Parameters (Note: The values presented are for conceptual illustration and are not specific to this compound)

| Parameter | Formula |

| Energy Gap (ΔE) | ELUMO - EHOMO |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |

| Chemical Potential (μ) | -χ |

| Global Softness (S) | 1 / (2η) |

| Global Electrophilicity Index (ω) | μ² / (2η) |

Source: Adapted from UC Santa Barbara Chemistry and Biochemistry ucsb.edu and MDPI researchgate.net

Prediction and Correlation of Spectroscopic Data with Experimental Observations

Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can be used to compute the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. researchgate.netresearchgate.net By comparing the calculated spectra with experimental data, a detailed assignment of the vibrational modes can be achieved. For nitrobenzene, DFT calculations have been shown to accurately model the vibrational spectra and isotopic shifts. slideshare.net The calculated vibrational frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational methods. researchgate.net

Theoretical calculations can also predict electronic transitions, which are observed in UV-Vis spectroscopy. The energies of these transitions can be correlated with the HOMO-LUMO gap and other electronic properties of the molecule.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For nitroaromatic compounds, which can undergo reactions such as nucleophilic aromatic substitution (SNAr) and reduction, computational studies can map out the potential energy surfaces of these transformations. mdpi.comorientjchem.org This involves calculating the energies of reactants, products, intermediates, and transition states.

For example, theoretical studies on the SNAr reactions of nitroaromatic compounds have used parameters like aromaticity and electrophilicity indices to describe the reaction pathway. mdpi.com It has been shown that the addition of a nucleophile to the electron-deficient aromatic ring is often the rate-limiting step. mdpi.com Similarly, the reduction of nitroaromatic compounds can proceed through various intermediates, and computational modeling can help to elucidate the most likely reaction pathways. orientjchem.orgnih.gov For instance, the thermal decomposition of o-nitrotoluene has been studied computationally, revealing multiple decomposition channels and isomeric intermediates. acs.org

Conformational Landscape and Energy Profile Analysis

Molecules with rotatable bonds, such as the ester and methylsulfanyl groups in this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. Computational methods can be used to scan the potential energy surface by systematically rotating the relevant dihedral angles.

Potential Applications As Synthetic Building Blocks and in Materials Science

Methyl 4-(methylsulfanyl)-2-nitrobenzoate as a Precursor in Advanced Organic Synthesis

The reactivity of this compound is largely dictated by its functional groups. The nitro group can be readily reduced to an amine, a cornerstone transformation for building more complex molecules. The methylsulfanyl group can be oxidized to a sulfoxide (B87167) or a sulfone, which further modulates the electronic properties of the aromatic ring. The ester group itself is available for hydrolysis or amidation.

While direct evidence for the use of this compound in the synthesis of heterocyclic compounds is not extensively documented in peer-reviewed literature, its structure is amenable to such applications. The reduction of the nitro group to an amine would yield methyl 2-amino-4-(methylsulfanyl)benzoate, a classic precursor for the synthesis of various heterocycles. For instance, this resulting aniline (B41778) derivative could undergo condensation reactions with appropriate partners to form benzodiazepines, quinazolinones, or benzothiazoles.

The general utility of nitroaromatic compounds in forming heterocyclic systems is well-established. For example, nitro-substituted benzothiazole (B30560) derivatives have been synthesized from related nitroanilines. rjptonline.org Furthermore, a structurally similar compound, methyl 4-cyano-2-nitrobenzoate, has been used as a starting material to synthesize sulfonamides, which are an important class of heterocyclic compounds. dtic.mil These examples highlight the potential of the 2-nitrobenzoate (B253500) scaffold in heterocyclic synthesis.

The most prominent and well-documented application of a close derivative of this compound is in the agrochemical industry, specifically in the synthesis of the herbicide mesotrione (B120641). Although the direct precursor is often the corresponding acid or acid chloride, methyl 4-(methylsulfonyl)-2-nitrobenzoate is a key intermediate. The synthesis involves the oxidation of the methylsulfanyl group to a methylsulfonyl group.

The synthesis of mesotrione often proceeds via the enol ester rearrangement of 3-oxocyclohex-1-enyl-4-(methylsulfonyl)-2-nitrobenzoate. thieme-connect.comresearchgate.net This highlights the industrial relevance of the 4-(alkylsulfanyl/sulfonyl)-2-nitrobenzoate core structure. The process for creating these intermediates is a subject of numerous patents, underscoring their commercial importance. thieme-connect.comresearchgate.net

Table 1: Key Intermediates in Mesotrione Synthesis

| Intermediate | Role in Synthesis |

|---|---|

| 4-(Methylsulfonyl)-2-nitrobenzoic acid (NMSBA) | Direct precursor to the acid chloride |

| 4-(Methylsulfonyl)-2-nitrobenzoyl chloride (NMSBC) | Reacts with 1,3-cyclohexanedione |

Substituted nitroaromatic compounds are fundamental building blocks in the synthesis of pharmaceuticals. nih.gov The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most commonly an amino group, which is a key component of many bioactive molecules.

While specific examples of this compound in pharmaceutical synthesis are not widely reported, related nitrobenzoate derivatives have been employed in the synthesis of notable drugs. For example, the synthesis of the drug Lenalidomide involves the use of methyl 2-bromomethyl-3-nitrobenzoate. google.com Similarly, substituted nitrobenzenes are used to create a diverse collection of indoles, which are bioactive components in many drugs. nih.gov These examples demonstrate the potential of the nitrobenzoate framework as a scaffold for the development of new pharmaceutical agents. The presence of the methylsulfanyl group offers an additional site for modification, potentially leading to novel molecular architectures with unique biological activities.

Contributions to Polymer and Specialty Material Chemistry (e.g., as a monomer for specific polymer classes, precursor for optoelectronic materials)

The application of this compound in polymer and specialty material chemistry is not well-documented. However, the structural features of the molecule suggest potential utility in these fields. For instance, after transformation of the functional groups, it could potentially serve as a monomer. Reduction of the nitro group and hydrolysis of the ester would yield an aminocarboxylic acid, which could be a monomer for polyamide synthesis.

In the realm of specialty materials, a related compound, methyl 4-nitrobenzoate, has been used to create a terahertz linear polarizer. nih.govresearchgate.net This application relies on the specific crystalline arrangement of the molecules. While this is a highly specific example and a different compound, it illustrates that substituted benzoates can be precursors to functional materials. Further research would be needed to explore the potential of this compound in this area.

Role in Catalysis and Ligand Design for Metal-Mediated Transformations

There is currently no direct evidence of this compound being used in catalysis or as a ligand for metal-mediated transformations. However, the presence of the thioether (methylsulfanyl) group suggests a potential for such applications. Thioether-containing ligands have gained increasing attention in catalysis. thieme-connect.combohrium.combohrium.com The sulfur atom in a thioether can act as a soft donor, coordinating to transition metals and influencing their catalytic activity. bohrium.combohrium.com

A review of recent progress in the field highlights the use of thioether-containing ligands in a variety of catalytic reactions, including C-C and C-N bond formation. thieme-connect.com Chiral thioether ligands have also been successfully employed in asymmetric catalysis. bohrium.com Given these precedents, it is conceivable that this compound could be modified to serve as a ligand. For example, transformation of the ester group into a different coordinating group could create a bidentate ligand with both a soft sulfur donor and a hard oxygen or nitrogen donor, which could have interesting catalytic properties.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Mesotrione |

| 3-oxocyclohex-1-enyl-4-(methylsulfonyl)-2-nitrobenzoate |

| Methyl 4-(methylsulfonyl)-2-nitrobenzoate |

| 4-(Methylsulfonyl)-2-nitrobenzoic acid (NMSBA) |

| 4-(Methylsulfonyl)-2-nitrobenzoyl chloride (NMSBC) |

| 1,3-cyclohexanedione |

| Methyl 2-amino-4-(methylsulfanyl)benzoate |

| Benzodiazepines |

| Quinazolinones |

| Benzothiazoles |

| Methyl 4-cyano-2-nitrobenzoate |

| Sulfonamides |

| Lenalidomide |

| Methyl 2-bromomethyl-3-nitrobenzoate |

| Indoles |

| Methyl 4-nitrobenzoate |

Conclusion and Future Research Perspectives

Summary of Key Academic Findings and Contributions

Scholarly research directly focusing on methyl 4-(methylsulfanyl)-2-nitrobenzoate is limited. The majority of available information positions this compound as a chemical intermediate, primarily for the synthesis of its oxidized analogue, methyl 4-methylsulfonyl-2-nitrobenzoate. The synthesis of the related 4-methylsulfonyl-2-nitrobenzoic acid has been documented, often starting from 2-nitro-4-methylsulfonyltoluene through oxidation. fishersci.caresearchgate.net One established method for creating the methyl ester is the reaction of the corresponding carboxylic acid with methanol (B129727) and thionyl chloride under mild conditions. nih.gov

The primary academic contribution concerning this compound is its implicit role in the synthesis of more complex molecules, particularly those with applications in agrochemicals and pharmaceuticals. For instance, the precursor acid, 4-methylsulfonyl-2-nitrobenzoic acid, is a known metabolite of Mesotrione (B120641). fishersci.ca

Interactive Data Table: Physicochemical Properties of Related Benzoates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 102232-51-9 | C9H9NO4S | 227.24 | Not available |

| Methyl 4-methylsulfonyl-2-nitrobenzoate | Not available | C9H9NO6S | 259.24 | Not available |

| 4-Methylsulfonyl-2-nitrobenzoic acid | 110964-79-9 | C8H7NO6S | 245.21 | 211-212 fishersci.ca |

| Methyl 4-nitrobenzoate | 619-50-1 | C8H7NO4 | 181.15 | 96 google.com |

| Methyl 4-hydroxy-2-nitrobenzoate | 178758-50-4 | C8H7NO5 | 197.14 | 161 mdpi.com |

Unexplored Reactivity Patterns and Opportunities for Novel Derivatization

The reactivity of this compound remains a largely unexplored area, presenting significant opportunities for research. The presence of three key functional groups—the nitro group, the ester, and the methylsulfanyl group—suggests a rich and varied chemical reactivity.

Key areas for future investigation include:

Oxidation of the Sulfanyl (B85325) Group: The most anticipated reaction is the oxidation of the methylsulfanyl (-SCH3) group to the corresponding sulfoxide (B87167) (-SOCH3) and sulfone (-SO2CH3) moieties. This transformation is well-established for similar compounds and is of industrial relevance. fishersci.caresearchgate.net Investigating selective oxidation conditions would be a valuable contribution.

Nucleophilic Aromatic Substitution (SNAr): The nitro group at the ortho position strongly activates the benzene (B151609) ring towards nucleophilic attack. This could allow for the displacement of the nitro group or other potential leaving groups on the ring. A relevant patent demonstrates the reaction of methyl 4-cyano-2-nitrobenzoate with benzyl (B1604629) mercaptan, where the nitro group is displaced, suggesting similar reactivity for the methylsulfanyl analogue. google.com

Reduction of the Nitro Group: The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. This would yield methyl 2-amino-4-(methylsulfanyl)benzoate, a versatile building block for the synthesis of heterocycles, dyes, and potentially biologically active molecules.

Hydrolysis of the Ester: Saponification of the methyl ester to the corresponding carboxylic acid would provide another key intermediate for further derivatization, for example, through amide bond formation.

Advancements in Sustainable and Green Chemistry Approaches for Synthesis

Currently, there is a lack of published research on green chemistry approaches specifically for the synthesis of this compound. However, general principles of green chemistry can be applied to its synthesis and the synthesis of related compounds.

Future research could focus on:

Greener Oxidation Methods: For the synthesis of the related sulfonyl compounds, traditional oxidation methods often rely on harsh reagents. The development of catalytic oxidation systems using greener oxidants like hydrogen peroxide or even molecular oxygen would be a significant advancement. researchgate.net Research into the use of heterogeneous catalysts, such as CuO/Al2O3, has shown promise in reducing the environmental impact of such oxidations. researchgate.net

Solvent-Free Synthesis: Exploring solvent-free reaction conditions, potentially using solid-supported catalysts, could drastically reduce waste and energy consumption. ias.ac.in

Alternative Nitration Techniques: The nitration step in the synthesis of the precursors is a critical area for improvement. Traditional nitrating mixtures of nitric and sulfuric acid are highly corrosive and produce significant waste. Research into milder, more selective, and recyclable nitrating agents would align with the principles of green chemistry. researchgate.netgoogle.com

Emerging Areas of Application in the Broader Chemical Sciences Field

While direct applications of this compound are not yet established, its structural motifs suggest potential utility in several areas of the chemical sciences.

Pharmaceutical and Agrochemical Synthesis: As an intermediate, this compound is a building block for more complex molecules. The presence of the nitro and methylsulfanyl groups offers handles for a variety of chemical transformations, making it a candidate for the synthesis of novel bioactive compounds. The related 2-nitro-4-methylsulfonylbenzoic acid is an important intermediate in the synthesis of the herbicide mesotrione. researchgate.net

Materials Science: Nitroaromatic compounds are known to have applications in materials science, for example, as precursors to conductive polymers or as components of energetic materials. The specific properties of this compound in this context are yet to be explored. The related methyl 4-hydroxy-2-nitrobenzoate has been investigated as a mesogenic compound for liquid crystals and as a monomer for polymers. mdpi.com

Chemical Biology: The nitro group can act as a bioreductive trigger. Molecules containing a nitroaromatic group can be selectively activated in hypoxic environments, a characteristic exploited in the design of drugs and diagnostic agents. The potential of this compound as a scaffold for such applications is an interesting avenue for future research.

Q & A

Basic: What are the optimal synthetic pathways for methyl 4-(methylsulfanyl)-2-nitrobenzoate, and how can reaction parameters be systematically varied to enhance yield and purity?

Methodological Answer:

The synthesis typically involves nitro-group introduction followed by sulfanyl-group incorporation. A two-step approach is recommended:

Nitrobenzene Precursor Preparation : Start with methyl 4-chloro-2-nitrobenzoate. Substitute the chloride with a methylsulfanyl group via nucleophilic aromatic substitution (SNAr) using sodium thiomethoxide (NaSMe) in anhydrous DMF at 80–100°C .

Optimization Strategies :

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for solubility and reactivity.

- Temperature Gradients : Conduct trials at 60°C, 80°C, and 100°C to balance yield and side reactions.

Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity via HPLC (C18 column, acetonitrile/water 60:40) .

Basic: Which spectroscopic and chromatographic methods are recommended for confirming the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using deuterated chloroform (CDCl3). Key signals include:

- FT-IR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹).

- HPLC-MS : Use reverse-phase chromatography (C18 column) with ESI-MS to detect molecular ion [M+H]+ at m/z 257.2 and assess purity (>98%) .

Advanced: How can density functional theory (DFT) calculations predict the electronic properties and reactive sites of this compound?

Methodological Answer:

- Computational Workflow :

- Geometry Optimization : Use B3LYP/6-311+G(d,p) to minimize energy.

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to identify electron-rich sites (e.g., nitro group for electrophilic attack).

- Electrostatic Potential (ESP) Maps : Highlight nucleophilic regions (methylsulfanyl group) .

- Validation : Compare computed NMR/IR spectra with experimental data to refine theoretical models .

Advanced: What experimental strategies are effective in resolving contradictions in reported solubility and stability data for this compound across different solvent systems?

Methodological Answer:

- Controlled Solubility Studies :

- Stability Tests :

- Expose the compound to light, heat (40°C), and varying pH (2–12). Monitor degradation via HPLC every 24 hours.

- Use LC-MS to identify degradation byproducts (e.g., nitro-reduction products) .

- Statistical Design : Apply factorial experiments to isolate variables (solvent polarity, temperature) .

Basic: What are the common functional group transformations observed in this compound under acidic or basic conditions, and how can these be monitored experimentally?

Methodological Answer:

- Acidic Hydrolysis :

- Basic Conditions :

- Treat with NaOH/MeOH to saponify the ester. Track reaction progress via TLC (increased polarity) and confirm with NMR loss of OCH3 signal .

- Reduction of Nitro Group :

- Use H2/Pd-C in ethanol to reduce nitro to amine. Validate via UV-Vis shift (λmax from 270 nm to 310 nm) .

Advanced: In environmental chemistry research, how can microcosm studies be designed to evaluate the degradation pathways and byproducts of this compound in soil systems?

Methodological Answer:

- Experimental Design :

- Soil Microcosms : Prepare replicates with sterile/non-sterile soil spiked with 100 ppm compound.

- Sampling Intervals : Extract samples at 0, 7, 14, and 28 days. Analyze via LC-QTOF-MS for metabolites (e.g., sulfoxide derivatives) .

- Metagenomic Analysis : Sequence soil microbiota to identify degradative organisms (e.g., Pseudomonas spp.) .

- Controls : Include abiotic controls (autoclaved soil) to distinguish microbial vs. chemical degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.